N-(4-methoxybenzyl)-1-phenylethanamine
Overview
Description
N-(4-methoxybenzyl)-1-phenylethanamine: is an organic compound that belongs to the class of phenylethylamines It is characterized by the presence of a methoxybenzyl group attached to the nitrogen atom of the phenylethylamine structure
Mechanism of Action
Target of Action
N-(4-methoxybenzyl)-1-phenylethanamine is a compound that has been found to have anti-inflammatory potential . Its primary target is Cyclooxygenase-2 (COX-2) , an enzyme that plays a crucial role in the inflammatory response by catalyzing the conversion of arachidonic acid to prostaglandins .
Mode of Action
The compound interacts with its target, COX-2, by binding to it and inhibiting its activity . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the arachidonic acid pathway . By inhibiting COX-2, the compound disrupts this pathway, leading to a decrease in the production of prostaglandins, which are key mediators of inflammation .
Result of Action
The inhibition of COX-2 by this compound leads to a reduction in the production of prostaglandins . This results in a decrease in inflammation, making the compound potentially useful in the treatment of conditions characterized by inflammation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-methoxybenzyl)-1-phenylethanamine typically involves the reaction of 4-methoxybenzylamine with phenylethylamine under specific conditions. One common method involves the use of a reductive amination process, where the 4-methoxybenzylamine is first reacted with an aldehyde or ketone to form an imine intermediate. This intermediate is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions: N-(4-methoxybenzyl)-1-phenylethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can further modify the structure, potentially leading to the formation of secondary or tertiary amines.
Substitution: The methoxy group on the benzyl ring can participate in nucleophilic substitution reactions, leading to the formation of different substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted benzyl derivatives .
Scientific Research Applications
Chemistry: N-(4-methoxybenzyl)-1-phenylethanamine is used as a building block in organic synthesis. It can be employed in the preparation of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound may be used as a ligand in receptor studies or as a precursor in the synthesis of biologically active molecules.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new therapeutic agents. Its structure allows for modifications that can lead to compounds with specific pharmacological properties.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its derivatives may find applications in the manufacture of dyes, polymers, and other advanced materials .
Comparison with Similar Compounds
N-(4-methoxybenzyl)thiosemicarbazone: This compound has similar structural features but includes a thiosemicarbazone group, which imparts different chemical and biological properties.
1-(4-methoxybenzyl)-2-phenyl-1H-indole-4-carbaldehyde: This indole derivative shares the methoxybenzyl group but has a distinct indole core, leading to unique applications and reactivity.
Uniqueness: N-(4-methoxybenzyl)-1-phenylethanamine is unique due to its specific combination of the methoxybenzyl and phenylethylamine moieties.
Biological Activity
N-(4-Methoxybenzyl)-1-phenylethanamine, a derivative of phenethylamine, has garnered attention for its potential biological activities, particularly in neuropharmacology and cancer research. This article delves into the compound's biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by a methoxy group attached to a benzyl moiety, influencing its pharmacological profile. The compound's structure can be represented as follows:
Interaction with Neurotransmitter Systems
Research indicates that substituted phenethylamines, including this compound, may interact with neurotransmitter systems, particularly dopamine pathways. These compounds can modulate dopamine transmission, which is crucial in various neurological disorders such as Parkinson's disease .
A study on substituted phenethylamines highlighted their ability to alter microtubule polymerization dynamics, suggesting a potential role in neuroplasticity and cognitive functions . This interaction is significant because it may influence cellular signaling pathways and neuronal health.
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies have shown that related phenethylamine derivatives exhibit cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells . The mechanisms proposed include the induction of apoptosis and inhibition of cell proliferation.
Biological Activity Data
The following table summarizes key biological activities associated with this compound and related compounds:
Case Study 1: Neuropharmacological Effects
A recent study investigated the effects of this compound on neuroplasticity in animal models. The results indicated that administration of the compound enhanced cognitive function and memory retention, attributed to its action on the dopaminergic system .
Case Study 2: Anticancer Potential
In another study focusing on the anticancer potential of phenethylamines, this compound was shown to significantly reduce cell viability in breast cancer cell lines (MCF-7). The study utilized MTT assays to quantify cell proliferation and demonstrated a dose-dependent response .
Safety and Toxicology
While the biological activities are promising, safety assessments are crucial. Preliminary analyses suggest that this compound does not exhibit significant toxicity at therapeutic doses; however, further toxicological studies are warranted to establish a comprehensive safety profile.
Properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-1-phenylethanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO/c1-13(15-6-4-3-5-7-15)17-12-14-8-10-16(18-2)11-9-14/h3-11,13,17H,12H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMMOIEFDHGQJIY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NCC2=CC=C(C=C2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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